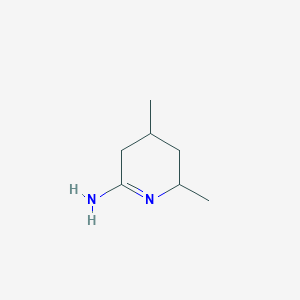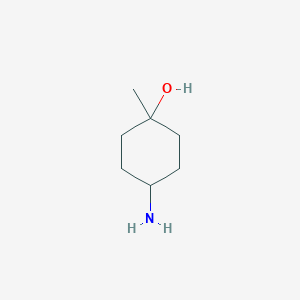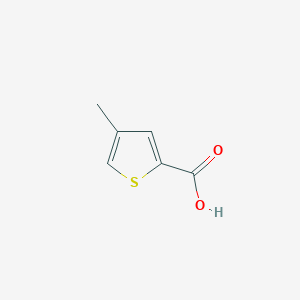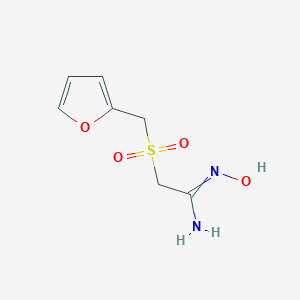![molecular formula C8H12N2O2 B066374 octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione CAS No. 185757-16-8](/img/structure/B66374.png)
octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione is a structural component in the synthesis of a wide array of compounds with diverse applications. One notable example is the diketopyrrolopyrrole (DPP) dyes, which are highly valued for their use in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis, reactivity, and optical properties of these dyes have been extensively studied, highlighting their significant bathochromic shift in absorption and increased two-photon absorption cross-section, which are essential for their application in advanced optical materials and devices (Grzybowski & Gryko, 2015).
Biological Significance
The structural analogs of this compound, such as 1,4-diazepines, exhibit a broad spectrum of biological activities. These compounds have been actively researched for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The comprehensive review of their synthesis, reactions, and biological evaluation underscores their potential utility in the pharmaceutical industry (Rashid et al., 2019).
Capsule Assembly
This compound related compounds have been utilized in the self-assembly of supramolecular capsules. Notably, calix[4]pyrrole scaffolds, which share structural similarities with this compound, have been employed in the construction of molecular capsules that show promise in the development of novel drug delivery systems and nanotechnology applications. The unique binding properties of these capsules to specific substrates highlight their potential in creating targeted delivery mechanisms (Ballester, 2011).
Catalysis and Synthesis
Research into hybrid catalysts for the synthesis of complex organic compounds has identified derivatives of this compound as key intermediates. These compounds play a crucial role in the development of novel synthetic pathways, enabling the efficient creation of molecules with potential therapeutic applications. This includes the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are explored for their application in medicinal and pharmaceutical industries due to their broad synthetic and bioavailability implications (Parmar et al., 2023).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
3,4,7,8,9,9a-hexahydro-2H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-3-4-9-8(12)6-2-1-5-10(6)7/h6H,1-5H2,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSUXHRSHLSJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCCC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
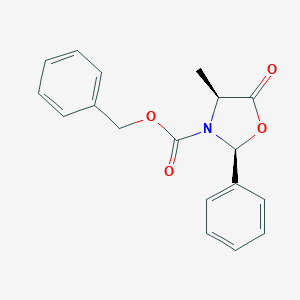

![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)

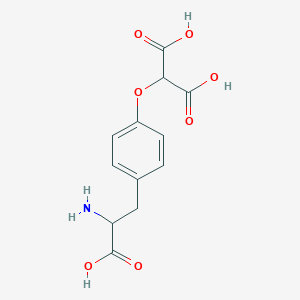


![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)
